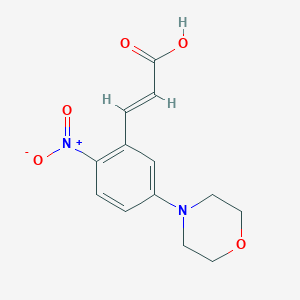

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid

CAS No.: 158726-95-5

Cat. No.: VC2711044

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158726-95-5 |

|---|---|

| Molecular Formula | C13H14N2O5 |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | (E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(2-3-12(10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ |

| Standard InChI Key | IMCFIUROWKZUNG-DAFODLJHSA-N |

| Isomeric SMILES | C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |

| SMILES | C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O |

Introduction

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by the presence of a morpholine ring, a nitrophenyl group, and an acrylic acid moiety. This compound is classified under unsaturated carboxylic acids due to its acrylic acid backbone, which contributes to its reactivity and potential biological activity .

Synthesis Pathways

The synthesis of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid typically involves multi-step organic reactions. One commonly employed method is Perkin condensation, where substituted phenylacetic acids react with aldehydes in the presence of an acid catalyst to form acrylic acids. The synthesis pathway can be summarized as follows:

-

Starting Materials:

-

Morpholine derivatives

-

Nitrobenzaldehyde

-

Acid catalyst (e.g., acetic acid)

-

-

Reaction Steps:

-

Condensation of nitrobenzaldehyde with morpholine derivatives.

-

Formation of the acrylic acid moiety via controlled dehydration.

-

-

Purification:

-

Crystallization or chromatographic techniques to achieve high purity (>95%).

-

Applications and Potential Uses

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid has potential applications in several fields:

-

Medicinal Chemistry:

-

The morpholine ring and nitrophenyl group are pharmacophores often found in biologically active molecules, suggesting potential applications in drug design and development.

-

It may serve as a precursor for synthesizing compounds with anti-inflammatory, antimicrobial, or anticancer properties.

-

-

Synthetic Organic Chemistry:

-

Utilized as a building block for more complex molecules due to its reactive functional groups.

-

Its unsaturated carboxylic acid structure allows it to participate in addition reactions or polymerization.

-

-

Biological Research:

-

Preliminary studies indicate that compounds with similar structures exhibit varying degrees of biological activity, making it a candidate for further pharmacological evaluation.

-

Analytical Characterization

The structural confirmation of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is typically performed using advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton (H) and carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms within the molecule.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and provides fragmentation patterns for structural elucidation.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as nitro (-NO₂) and carboxylic acid (-COOH).

-

Safety Considerations

While specific safety data for this compound is limited, general precautions for handling nitrophenyl derivatives should be observed:

-

Use personal protective equipment (PPE), including gloves and goggles.

-

Work in a well-ventilated area or fume hood to avoid inhalation of potentially hazardous fumes.

-

Properly dispose of waste according to regulatory guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume